molecular formula C25H20F3NO2S B1666138 3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid CAS No. 820240-77-5

3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

Cat. No. B1666138
M. Wt: 455.5 g/mol
InChI Key: SKYYWSWIUKISCX-UHFFFAOYSA-N
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Description

This compound is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . It is a structural derivative of propionic acid .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, one method involves the use of mono-N-protected amino acid ligands in the presence of ethyl acrylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiophen ring and a propanoic acid group .

Scientific Research Applications

Antibacterial Activity

One of the identified applications of similar compounds is in the field of antibacterial activity. The study by Kumar et al. (2005) describes the synthesis of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which have shown significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compounds displayed activity comparable to commercial antibiotics. This suggests potential use in developing new antibacterial agents Kumar et al., 2005.

Organic Synthesis and Chemical Interactions

Several studies focus on the synthetic applications and chemical interactions of similar compounds:

  • Volle and Schlosser (2002) explored the use of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives in Diels-Alder reactions, paving the way to functionalized (trifluoromethyl)benzenes and pyridines. This work demonstrates the utility of such compounds in organic synthesis, particularly in constructing complex molecular structures Volle & Schlosser, 2002.
  • Bradiaková et al. (2008) detailed the synthesis and reactions of compounds similar to 3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid, leading to the formation of various heterocyclic and fluorinated derivatives. This study underscores the versatility of such compounds in organic chemistry and their potential for generating a wide array of structurally diverse molecules Bradiaková et al., 2008.

Radiochemical Synthesis for PET Imaging

Luo et al. (2019) conducted a study on the automated synthesis of a radiopharmaceutical compound for PET imaging of the sphingosine-1 phosphate receptor 1. This indicates the potential application of similar compounds in the field of medical imaging, where they can be used as radiotracers for PET scans, providing insights into biological processes and aiding in disease diagnosis Luo et al., 2019.

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s also classified as Eye Irrit. 2 and Skin Irrit. 2, suggesting it may cause eye and skin irritation . Additionally, it may cause respiratory irritation .

properties

IUPAC Name

3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYYWSWIUKISCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

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